Dopamine D2 Receptor Binding Affinity: A Moderate Affinity Profile Distinct from High-Affinity Antipsychotic Piperazines
Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine exhibits a specific and moderate binding affinity for the human dopamine D2 receptor (long isoform) with a Ki value of 24,000 nM (24 µM), measured via displacement of [3H]spiperone in CHO cells [1]. This places the compound in a distinct affinity range compared to high-affinity antipsychotic piperazines like Cariprazine (Ki ~0.5-1 nM at D2) or typical D2 antagonists (Ki often <10 nM). This moderate, micromolar-range affinity is characteristic of a tool compound or fragment, making it valuable for studies requiring a more subtle modulation of D2 signaling or for use as a negative control in high-affinity ligand screening campaigns.
| Evidence Dimension | Human D2 Dopamine Receptor Binding Affinity |
|---|---|
| Target Compound Data | Ki = 24,000 nM (24 µM) |
| Comparator Or Baseline | Typical high-affinity D2 antipsychotics (e.g., Cariprazine): Ki < 1 nM; Typical D2 tool compounds: Ki in the low nanomolar range. |
| Quantified Difference | Target compound exhibits an affinity approximately 20,000 to 50,000-fold weaker than high-affinity clinical piperazine D2 ligands. |
| Conditions | Displacement of [3H]spiperone from human D2long receptor expressed in CHO cells. |
Why This Matters
This quantifiable difference in D2 affinity defines a unique application window for this compound as a moderate-affinity ligand, which is critical for researchers needing to avoid the strong D2 antagonism or agonism associated with many in-class alternatives.
- [1] BindingDB. (n.d.). BDBM50442753 (CHEMBL2443003): Affinity Data for D(2) dopamine receptor (Human). Retrieved from bdb8.ucsd.edu. View Source
